
Preclinical Research on Segesterone Acetate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Segesterone

Cat. No.: B1250651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Segesterone acetate (SGA), also known as Nestorone®, is a potent, non-androgenic, 19-

norprogesterone derivative developed for hormonal contraception.[1] Unlike many progestins, it

is not orally active due to rapid first-pass metabolism and is therefore formulated for parenteral

administration via vaginal rings, implants, or transdermal gels.[1][2] Preclinical research has

demonstrated that segesterone acetate is a highly selective and potent progestin, mediating

its contraceptive effect primarily through the inhibition of ovulation.[1][3] It exhibits a strong

binding affinity for the progesterone receptor and lacks significant affinity for androgen,

estrogen, or mineralocorticoid receptors, contributing to a favorable side-effect profile.[2][3][4]

This guide provides an in-depth summary of the preclinical data on segesterone acetate,

focusing on its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and key

experimental methodologies used in its evaluation.

Mechanism of Action
Segesterone acetate's primary mechanism of action is the prevention of ovulation by

suppressing the mid-cycle surge of luteinizing hormone (LH).[1][2] This is achieved through its

potent agonist activity at the progesterone receptor (PR).
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As a synthetic steroid hormone, segesterone acetate diffuses across the cell membrane and

binds to the intracellular progesterone receptor, which belongs to the nuclear receptor

superfamily.[1][5] This binding event induces a conformational change in the receptor, leading

to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand

complex binds to specific DNA sequences known as progesterone response elements (PREs)

in the promoter regions of target genes, thereby modulating their transcription. This action

mimics the effects of endogenous progesterone but with higher potency.[1]

Caption: Intracellular signaling pathway of Segesterone Acetate.

Systemic Effect on the HPG Axis
The progestogenic activity of segesterone acetate exerts negative feedback on the

hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland,

it suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and,

consequently, the secretion of gonadotropins, particularly the LH surge required for follicular

rupture and ovulation.[1][2]
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Caption: Systemic mechanism of Segesterone Acetate on the HPG axis.

Pharmacodynamics
Preclinical studies have established segesterone acetate as one of the most potent progestins

identified.[1][2] Its pharmacodynamic profile is characterized by high, selective affinity for the

progesterone receptor and a lack of off-target hormonal activities.

Table 1: Receptor Binding Profile of Segesterone
Acetate

Receptor
Relative Binding
Affinity (RBA)

EC50 Notes

Progesterone

Receptor (PR)

272% (vs.

Progesterone)[3]
50.3 nM[6]

High-affinity agonist

and transactivator.[1]

[3][5]

Glucocorticoid

Receptor (GR)

38% (vs.

Dexamethasone)[3]
-

Does not elicit

glucocorticoid effects

at therapeutic doses.

[3][4]

Androgen Receptor

(AR)

~0.17 - 0.2% (vs.

Testosterone)[1][2]
-

Lacks androgenic

activity.[1][2]

Estrogen Receptor

(ER)
Negligible[1][2] -

Lacks estrogenic

activity.[1][2]

Mineralocorticoid

Receptor (MR)
Not significant[3] -

Lacks

antimineralocorticoid

activity.[3]

Table 2: In Vivo Progestational Activity and Potency
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Parameter Dosage / Finding Animal Model Reference

Progestational Activity

~100 times more

potent than

progesterone

General animal

studies
[1][2]

Ovulation Inhibition
150 µ g/day

(parenteral)
Not specified [3]

Endometrial

Transformation
600 µ g/cycle Not specified [3]

Uterotropic Activity None observed Ovariectomized rats [2]

Pharmacokinetics
The pharmacokinetic profile of segesterone acetate is defined by its rapid metabolism,

necessitating non-oral administration routes.

Table 3: Pharmacokinetic Parameters of Segesterone
Acetate
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Parameter Value
Species /
Conditions

Reference

Bioavailability ~10% (Oral) General [3]

Protein Binding
~95% (primarily to

albumin)
Human [1][3]

SHBG Binding Negligible Human [1][3]

Volume of Distribution

(Vd)
19.6 L/kg Rat (subcutaneous) [1]

Elimination Half-Life 1-2 hours (Oral) Human [3]

4.5 hours (Vaginal

Ring)
Human [3]

24-72 hours

(Parenteral)
Human [3]

Time to Peak (Tmax)
~2 hours (Vaginal

Ring, Cycle 1)
Human [1]

Excretion
~81.4% Feces, ~7.6%

Urine
Rat (subcutaneous) [1]

Metabolism

Rapid hepatic

metabolism to largely

inactive 5α-dihydro-

and 17α-hydroxy-5α-

dihydro metabolites.

In vitro [1]

Toxicology and Safety Pharmacology
Preclinical toxicology studies for segesterone acetate followed established international

guidelines for steroidal contraceptives.[7] The collective data demonstrate that segesterone
acetate has a safety profile similar to other approved progestogens and does not possess

significant or unusual toxicities.[7]
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General Toxicology: Short-term and long-term repeat-dose toxicity studies were conducted in

rodents and monkeys.[7] A 4-week local toxicity study in cynomolgus monkeys using

segesterone-containing vaginal rings releasing 80-100 µ g/day showed no significant local

or systemic toxicity.[8]

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests was performed, with no

significant findings.[7]

Carcinogenicity: Carcinogenicity was assessed in two rodent species (rats and mice).[7]

Reproductive Toxicology: Studies on reproduction and fetal development were conducted.[7]

Safety Pharmacology: In a Phase I clinical study, a single intravenous dose of segesterone
acetate did not cause clinically significant QTc interval prolongation.[2]

Key Experimental Protocols
Detailed proprietary protocols for segesterone acetate are not publicly available. The following

methodologies represent standard, widely accepted preclinical assays for evaluating the

activity of progestins.

Protocol: Competitive Receptor Binding Assay
This assay determines the relative affinity of a test compound (segesterone acetate) for the

progesterone receptor compared to a radiolabeled ligand.

Objective: To calculate the IC50 and relative binding affinity (RBA) of segesterone acetate

for the progesterone receptor.

Methodology:

Receptor Preparation: A progesterone receptor source is prepared. This typically involves

homogenizing uterine tissue from estrogen-primed immature rabbits or rats in a buffered

solution (e.g., Tris-HCl with protease inhibitors). The homogenate is then ultracentrifuged

to produce a cytosol fraction rich in soluble progesterone receptors.[3]

Competitive Binding: A constant, low concentration of a high-affinity radiolabeled progestin

(e.g., [³H]-Promegestone/R5020) is incubated with aliquots of the cytosol preparation.[3]
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A range of concentrations of unlabeled segesterone acetate (the competitor) and a

reference compound (e.g., progesterone) are added to separate reaction tubes.

The mixture is incubated at a controlled temperature (e.g., 4°C) for several hours to allow

the binding to reach equilibrium.

Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand.

A common method is dextran-coated charcoal adsorption, where the charcoal binds free

radioligand, and is then pelleted by centrifugation.[3]

Quantification: The radioactivity in the supernatant (containing the bound fraction) is

measured using liquid scintillation counting.

Data Analysis: A competition curve is generated by plotting the percentage of specific

binding of the radioligand against the log concentration of the competitor. The IC50 (the

concentration of segesterone acetate that inhibits 50% of the specific binding of the

radioligand) is determined from this curve. The relative binding affinity is then calculated

relative to the reference compound.[3]

Protocol: In Vivo Ovulation Inhibition Assay (Rodent
Model)
This bioassay assesses the ability of a progestin to block ovulation in vivo.

Objective: To determine the effective dose of segesterone acetate required to inhibit

ovulation.

Methodology:

Animal Model: Adult female rats or mice with regular estrous cycles are used.[5] Cyclicity

is confirmed by daily monitoring of vaginal smears.

Dosing: Animals are administered segesterone acetate via a parenteral route (e.g.,

subcutaneous injection) in a suitable vehicle for a specified number of days, typically

starting on the day of estrus. A vehicle control group is also included.
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Ovulation Assessment: On the morning of the expected next estrus, animals are

euthanized.

The oviducts are excised and examined under a microscope for the presence of ova in the

ampullae. The number of ova can be counted.

Alternatively, ovaries can be collected, fixed in formalin, and processed for

histopathological evaluation to examine for the presence of fresh corpora lutea, which

indicates recent ovulation.[5]

Data Analysis: The percentage of animals in which ovulation is inhibited is calculated for

each dose group. The dose that causes inhibition in 50% or 100% of the animals (ED50 or

ED100) is determined.

Protocol: Endometrial Transformation Assay (Clauberg
Test)
This classic bioassay measures the progestational activity of a compound by its ability to

induce secretory changes in an estrogen-primed endometrium.

Objective: To quantify the progestational potency of segesterone acetate.

Methodology:

Animal Model: Immature female rabbits are used.

Priming: The animals are "primed" with daily injections of an estrogen (e.g., estradiol

benzoate) for approximately 6 days. This induces the proliferation of the uterine

endometrium.

Progestin Treatment: Following the estrogen priming phase, the animals are treated with

daily injections of segesterone acetate (at various doses) or a vehicle control for 5 days.

Endpoint Assessment: On the day after the final injection, the animals are euthanized, and

the uteri are excised. The uterine tissue is fixed, sectioned, stained, and examined

microscopically.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.jaypeedigital.com/book/9788184486186/chapter/ch8
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The degree of endometrial transformation from a proliferative to a secretory

state is scored based on the extent of glandular development and arborization. The

McPhail scale (a graded score from 0 to +4) is the standard method for this histological

assessment. A dose-response curve is generated, and the potency of segesterone
acetate is compared to that of a standard progestin like progesterone.

Note: The Clauberg test is a historical bioassay. While foundational, modern drug development

may supplement or replace it with receptor-based assays and more specific molecular

endpoints.[1]

Conclusion
The preclinical data for segesterone acetate robustly characterize it as a highly potent and

selective progestin. Its mechanism of action, centered on the potent agonism of the

progesterone receptor leading to the inhibition of ovulation, is well-established. The extensive

pharmacokinetic and toxicology studies have demonstrated a profile suitable for long-acting

contraceptive formulations with a high safety margin, largely due to its lack of off-target

androgenic and estrogenic effects. The methodologies employed in its evaluation are standard

for steroidal contraceptives and confirm its suitability for clinical development and use in

hormonal contraception.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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